molecular formula C13H18O2 B12518138 4-Ethoxy-1-phenylpentan-2-one CAS No. 654643-22-8

4-Ethoxy-1-phenylpentan-2-one

Cat. No.: B12518138
CAS No.: 654643-22-8
M. Wt: 206.28 g/mol
InChI Key: PYAPDVMESQDDEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Ethoxy-1-phenylpentan-2-one is an organic compound with the molecular formula C13H18O2 It is a ketone with an ethoxy group and a phenyl group attached to a pentanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethoxy-1-phenylpentan-2-one typically involves the reaction of ethyl vinyl ether with phenylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

In industrial settings, the continuous synthesis method is often employed. This involves the continuous introduction of raw materials, including vinyl ethyl ether, triethylamine, and phenylacetyl chloride, into a reactor. The reaction mixture is then continuously extracted to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

4-Ethoxy-1-phenylpentan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Compounds with different functional groups replacing the ethoxy group.

Scientific Research Applications

4-Ethoxy-1-phenylpentan-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Ethoxy-1-phenylpentan-2-one involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Ethoxy-1-phenylpentan-2-one is unique due to the presence of both an ethoxy group and a phenyl group on the pentanone backbone

Properties

CAS No.

654643-22-8

Molecular Formula

C13H18O2

Molecular Weight

206.28 g/mol

IUPAC Name

4-ethoxy-1-phenylpentan-2-one

InChI

InChI=1S/C13H18O2/c1-3-15-11(2)9-13(14)10-12-7-5-4-6-8-12/h4-8,11H,3,9-10H2,1-2H3

InChI Key

PYAPDVMESQDDEM-UHFFFAOYSA-N

Canonical SMILES

CCOC(C)CC(=O)CC1=CC=CC=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.